REACTION_CXSMILES
|
[C:1]([O:9]CC)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[O-].[Na+].[C:15](#[N:17])[CH3:16].O>CO.C(OCC)C>[O:9]=[C:1]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[CH2:16][C:15]#[N:17] |f:1.2|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCC
|
Name
|
NaOMe
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to 80° C. until a homogeneous gelatinous mass
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
had formed
|
Type
|
TEMPERATURE
|
Details
|
The temperature was raised to 120° C.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 h
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was then cooled on an ice bath
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
WASH
|
Details
|
washed with NaHCO3 (aq; sat.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was used in the next reaction without any further purification
|
Name
|
|
Type
|
|
Smiles
|
O=C(CC#N)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |